4,5-Dimethoxy-2-nitrocinnamic acid
Overview
Description
4,5-Dimethoxy-2-nitrocinnamic acid is a chemical compound with the molecular formula C11H11NO6 . It has an average mass of 253.208 Da and a monoisotopic mass of 253.058640 Da . It is a yellow crystal with a spicy smell .
Molecular Structure Analysis
The molecular structure of this compound consists of a nitro group (NO2) and two methoxy groups (OCH3) attached to a benzene ring, which is further connected to an acrylic acid group (CH=CHCO2H) .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 482.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a melting point of 293°C (dec.) (lit.) . It’s insoluble in water but soluble in DMSO and methanol .Scientific Research Applications
Peroxynitrite and Nitric Oxide Donors Interaction
4,5-Dimethoxy-2-nitrocinnamic acid (DMNCA) shows potential in studying nitric oxide (NO) related biochemistry. A study found that sinapinic acid, structurally similar to DMNCA, reacted with peroxynitrous acid to yield a red product, potentially useful in S-nitrosation studies and as a spectroscopic analyte for detecting peroxynitrite or NO+ donors (Akhter et al., 2003).
Electrophilic Substitution in Chemical Synthesis
DMNCA can be involved in novel chemical transformations. For instance, the cerium(IV)-induced nitration of cinnamic acids, including compounds similar to DMNCA, shows a unique remote electrophilic substitution mechanism, expanding the understanding of cerium(IV) reactions (Peterson et al., 1988).
Photocaged Compounds in Biological Studies
DMNCA derivatives have applications in biological systems. For example, 4,5-dimethoxy-2-nitrobenzylserine, a derivative, was used to control protein phosphorylation in yeast, highlighting its use in studying cellular processes and protein functions (Lemke et al., 2007).
DNA Binding and Alkaline Phosphatase Inhibition
Zinc(II) complexes with 4-nitrocinnamic acid, structurally similar to DMNCA, show strong DNA interaction and significant alkaline phosphatase inhibition, suggesting potential biomedical applications (Hafeez et al., 2014).
Photomechanical Properties and Crystal Chemistry
DMNCA's structural analogues have been studied for their photomechanical behavior and crystal chemistry. For example, different forms of dimethoxycinnamic acid exhibit varied photochemical properties, which are essential for understanding solid-state reactions and materials science applications (Mishra et al., 2015).
Photochemical Reaction Mechanisms
The photochemical reactions of DMNCA derivatives, such as 4,5-dimethoxy-2-nitrobenzyl acetate, have been analyzed using ultrafast lasers, contributing to the understanding of electronic dynamics and reaction mechanisms in photochemistry (Hashimoto et al., 2019).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(E)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-17-9-5-7(3-4-11(13)14)8(12(15)16)6-10(9)18-2/h3-6H,1-2H3,(H,13,14)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIRMMAJZSOLEW-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20567-38-8 | |
Record name | 4,5-Dimethoxy-2-nitrocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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